3,5-DI-Tert-butyl-4-hydroxybenzylamine

CAS No.: 724-46-9

Cat. No.: VC3832358

Molecular Formula: C15H25NO

Molecular Weight: 235.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 724-46-9 |

|---|---|

| Molecular Formula | C15H25NO |

| Molecular Weight | 235.36 g/mol |

| IUPAC Name | 4-(aminomethyl)-2,6-ditert-butylphenol |

| Standard InChI | InChI=1S/C15H25NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9,16H2,1-6H3 |

| Standard InChI Key | HMPSHLKEYWJVJV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN |

| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN |

Introduction

Chemical Identity and Structural Characteristics

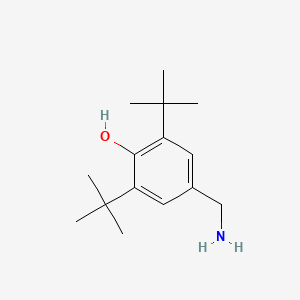

3,5-Di-tert-butyl-4-hydroxybenzylamine, systematically named 4-(aminomethyl)-2,6-di-tert-butylphenol, belongs to the class of hindered phenols. Its molecular formula is , with a molecular weight of 235.365 g/mol . The structure features a phenolic hydroxyl group at the para position relative to an aminomethyl group, flanked by two tert-butyl substituents at the 3 and 5 positions (Figure 1). This arrangement confers significant steric hindrance, influencing its reactivity and stability.

Table 1: Key Physical Properties of 3,5-Di-Tert-Butyl-4-Hydroxybenzylamine

| Property | Value |

|---|---|

| Density | 0.975 g/cm³ |

| Boiling Point | 299.1°C at 760 mmHg |

| Flash Point | 134.7°C |

| Refractive Index | 1.52 |

| LogP (Partition Coefficient) | 4.15 |

| Exact Mass | 235.194 Da |

The compound’s high logP value indicates strong lipophilicity, making it suitable for non-polar matrices such as polymers or lubricants .

Synthesis and Manufacturing

The synthesis of 3,5-di-tert-butyl-4-hydroxybenzylamine is documented in historical literature, with foundational work by Mueller et al. (1959) and Bannikov et al. (1985) . While detailed modern protocols are scarce, analogous methods for related phenolic amines suggest two primary routes:

Michael Addition and H-1,5 Migration

A patent describing the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate (CN103664612A) provides insights into potential pathways . Although targeting a different compound, the methodology involves Michael addition between 2,6-di-tert-butylphenol and methyl acrylate under sodium methoxide catalysis, followed by H-1,5 migration. Adapting this approach, 3,5-di-tert-butyl-4-hydroxybenzylamine could theoretically be synthesized via:

-

Alkylation of 2,6-di-tert-butylphenol with acrylonitrile.

-

Reduction of the nitrile intermediate to the primary amine using catalysts like LiAlH₄ or hydrogenation .

Direct Amination of Phenolic Precursors

Bannikov et al. (1985) reported the preparation of hindered phenolic amines through Mannich reactions or nucleophilic substitution of halogenated precursors with ammonia . For example:

This route requires careful control of reaction conditions to avoid over-alkylation.

Physicochemical Properties and Reactivity

Thermal Stability

The compound’s high boiling point (299.1°C) and flash point (134.7°C) suggest stability under moderate thermal stress, a trait valuable in high-temperature applications like polymer processing .

Acid-Base Behavior

The phenolic hydroxyl group () and primary amine () confer amphoteric properties. In acidic media, the amine protonates (), while the phenol deprotonates in alkaline conditions, enabling diverse reactivity:

Antioxidant Activity

The hindered phenol structure scavenges free radicals via hydrogen donation from the hydroxyl group, forming stable resonance-stabilized phenoxyl radicals . This mechanism is critical in preventing oxidative degradation in polymers and fuels.

Industrial and Research Applications

Polymer Stabilization

As a secondary antioxidant, 3,5-di-tert-butyl-4-hydroxybenzylamine synergizes with primary antioxidants (e.g., phosphites) to inhibit thermo-oxidative degradation in polyethylene and polypropylene. Its amine group may also chelate metal ions, reducing catalytic degradation .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing hindered amine light stabilizers (HALS), which protect polymers from UV-induced degradation. Derivatives like Tinuvin® analogs incorporate similar structural motifs .

Corrosion Inhibition

In lubricant formulations, the amine and phenol functionalities adsorb onto metal surfaces, forming protective films that mitigate corrosion in engines and industrial machinery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume